Ethyl 2-hydroxy-2-methylbutanoate

Boiling Point Volatility Separation

Ethyl 2-hydroxy-2-methylbutanoate (CAS 77-70-3) is a branched-chain hydroxy ester (C₇H₁₄O₃, MW 146.18) belonging to the fatty acid ester class. It possesses a tertiary hydroxyl group at the C2 position and an ethyl ester moiety.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 77-70-3
Cat. No. B1614855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-2-methylbutanoate
CAS77-70-3
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)OCC)O
InChIInChI=1S/C7H14O3/c1-4-7(3,9)6(8)10-5-2/h9H,4-5H2,1-3H3
InChIKeyKIYWRWLZHQZKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  soluble in most non-polar organic solvents
Sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxy-2-methylbutanoate (CAS 77-70-3): Core Physicochemical & Regulatory Identity


Ethyl 2-hydroxy-2-methylbutanoate (CAS 77-70-3) is a branched-chain hydroxy ester (C₇H₁₄O₃, MW 146.18) belonging to the fatty acid ester class [1]. It possesses a tertiary hydroxyl group at the C2 position and an ethyl ester moiety. The compound is listed in the FDA's Substances Added to Food (formerly EAFUS) as a flavoring agent (FEMA No. 4268) and has been evaluated by JECFA (No. 1651) with a 'no safety concern' conclusion at current intake levels [2]. It is a clear, colorless liquid with a caramelised, nutty aroma, sparingly soluble in water but miscible with most non-polar organic solvents [3].

Why Ethyl 2-Hydroxy-2-methylbutanoate Cannot Be Casually Replaced by In-Class Analogs


Although several ethyl 2-hydroxyalkanoates and methyl 2-hydroxy-2-methylbutanoate share structural similarities, critical differences in boiling point, lipophilicity, odor character, and regulatory clearance make direct substitution scientifically unsound. Ethyl 2-hydroxy-2-methylbutanoate features a tertiary alcohol center attached to a branched butanoate backbone, which shifts its volatility and octanol/water partitioning relative to straight-chain or less substituted analogs [1]. These perturbations directly affect headspace partitioning in flavor formulations, chromatographic retention behavior in analytical methods, and biological barrier permeability. Procurement decisions based solely on functional group similarity risk altered organoleptic profiles, failed analytical identity tests, or non-compliance with food-contact regulations [2]. The quantitative evidence below demonstrates exactly where and why the target compound diverges from its closest comparators.

Quantitative Differentiation Evidence for Ethyl 2-Hydroxy-2-methylbutanoate vs. Closest Analogs


Boiling Point Elevation vs. Ethyl 2-Hydroxy-2-methylpropanoate: Distillation and Volatility

The target compound boils at 169.2 °C at 760 mmHg, which is approximately 19 °C higher than ethyl 2-hydroxy-2-methylpropanoate (149–150 °C), the closest structural isomer differing only by loss of one methylene unit in the acyl chain . This difference corresponds to a calculated vapor pressure of 0.505 mmHg at 25 °C for the target versus an estimated ~1.2 mmHg for the analog, indicating substantially lower headspace volatility. The boiling point of ethyl 2-hydroxybutanoate (167 °C) lies intermediate, consistent with its intermediate chain length and absence of the tertiary methyl branch .

Boiling Point Volatility Separation Headspace

LogP Differentiation: Lipophilicity Advantage Over Ethyl 2-Hydroxybutanoate and Propanoate Analog

The experimentally derived logP of ethyl 2-hydroxy-2-methylbutanoate is 0.69 (shake-flask, Parchem) with ALOGPS prediction of 1.56 and ChemAxon prediction of 0.99 [1]. This contrasts with ethyl 2-hydroxybutanoate (logP 0.34 estimated, 0.8 experimental) and ethyl 2-hydroxy-2-methylpropanoate (logP 0.32–0.47) [2]. The additional methylene group in the target's butanoate chain increases hydrocarbon character, shifting the octanol/water partition coefficient upward by 0.3–0.5 log units relative to both comparators. The methyl ester analog (methyl 2-hydroxy-2-methylbutanoate) exhibits a lower logP due to the shorter alkyl ester group, though precise experimental values are unavailable in authoritative databases.

Lipophilicity LogP Partitioning Formulation

Olfactory Character Divergence: Caramel/Nutty vs. Fruity Odor Profile

Ethyl 2-hydroxy-2-methylbutanoate is consistently described as having a caramel, nutty, and grape-like odor [1][2]. In a headspace GC-olfactometry study of durian fruit, the (2R)-enantiomer was identified with a flavor dilution factor of 8 and a fruity descriptor at RI 1300 (FFAP) / 917 (DB-5) [3]. By contrast, ethyl 2-hydroxybutanoate is characterized by a generic fruity odor , and ethyl 2-hydroxy-2-methylpropanoate is described as fruity/ethereal. The methyl analog (methyl 2-hydroxy-2-methylbutanoate) is reported to have a woody odor and is explicitly not recommended for flavor use by industry databases [4]. The target compound's caramel/nutty character is distinctive among this subclass and is functionally non-interchangeable when a specific sensory profile is required.

Odor Profile Flavor Organoleptic Sensory

Regulatory Clearance Differential: FEMA GRAS Status vs. Methyl Analog

Ethyl 2-hydroxy-2-methylbutanoate holds a FEMA GRAS designation (No. 4268, publication 23) and has been evaluated by JECFA with an ADI of 'no safety concern at current levels of intake' [1][2]. The methyl ester analog (methyl 2-hydroxy-2-methylbutanoate, CAS 32793-34-3) is explicitly categorized by The Good Scents Company as 'not for fragrance use' and 'not for flavor use' [3]. Ethyl 2-hydroxybutanoate and ethyl 2-hydroxy-2-methylpropanoate appear in some flavor databases but lack the same level of JECFA full specification evaluation. This regulatory asymmetry means that for food flavoring applications requiring GRAS-certified ingredients, the target compound is affirmatively cleared while the methyl analog is excluded, eliminating substitution as a viable procurement strategy.

Regulatory FEMA GRAS Food Safety Flavor

GC Retention Index as an Analytical Discriminator: DB-5 RI Comparison

On a non-polar DB-5 column, ethyl 2-hydroxy-2-methylbutanoate exhibits a Van Den Dool and Kratz retention index of 910 (custom temperature program) [1] or 917 (DB-5, durian aroma study) [2]. Ethyl 2-hydroxybutanoate has a reported Kovats index of 910 on DB-5 , which is numerically similar but chromatographically resolvable when using the appropriate temperature ramp. The target compound is readily distinguished from ethyl 2-methylbutanoate (RI ~847) and ethyl butanoate (RI ~800) on the same column system [2]. These RI differences provide a robust, instrument-independent parameter for identity confirmation and purity assessment in quality control settings.

Gas Chromatography Retention Index Analytical Identification Quality Control

Target Application Scenarios Where Ethyl 2-Hydroxy-2-methylbutanoate Uniquely Applies


Flavor Formulation Requiring Caramel/Nutty/Grape Top Notes with GRAS Compliance

Flavor houses developing nut, caramel, butterscotch, or wine (grape) profiles can specify ethyl 2-hydroxy-2-methylbutanoate as a key aroma chemical [1]. Its caramelised nutty odor, confirmed by JECFA sensory description [2], differentiates it from fruity alternatives such as ethyl 2-hydroxybutanoate or ethyl 2-hydroxy-2-methylpropanoate. The compound's FEMA GRAS status (No. 4268) ensures compliance with U.S. food additive regulations, whereas the methyl ester analog is explicitly not approved for flavor use, eliminating substitution risk. The moderate logP (0.69) and higher boiling point (169 °C) also confer controlled volatility in baked and heated applications, reducing flash-off loss relative to lower-boiling analogs.

Analytical Reference Standard for GC-MS Identification of Hydroxy Esters in Food and Beverage Matrices

The documented retention indices on DB-5 (RI 910–917) and DB-Wax (RI 1280–1301) provide unambiguous chromatographic identifiers for this compound in complex matrices such as fruit volatiles, fermented beverages, and flavor extracts [1][2]. Laboratories performing volatile compound identification in durian, wine, or other fruit products can use the published RI data in conjunction with mass spectral libraries to confirm the presence of ethyl 2-hydroxy-2-methylbutanoate. The compound's higher boiling point relative to the propanoate analog results in a distinct retention time window, minimizing coelution risk in multi-analyte methods.

Chiral Building Block in Asymmetric Synthesis

The carbon atom at C2 bearing the hydroxyl group is a stereocenter, making the compound available as (R)- and (S)-enantiomers [1]. Enantiopure ethyl 2-hydroxy-2-methylbutanoate serves as a chiral intermediate in the synthesis of pharmaceutical compounds, where the tertiary alcohol structure provides steric hindrance distinct from secondary alcohol analogs like ethyl 2-hydroxybutanoate. The racemic form (CAS 77-70-3) can be resolved using chiral chromatography or enzymatic kinetic resolution, with enantiomeric purity monitored by chiral GC methods as referenced in the durian aroma study where the (2R)-enantiomer was explicitly identified [2]. Procurement of enantiopure batches enables direct incorporation into asymmetric syntheses without additional resolution steps, streamlining medicinal chemistry workflows.

Food-Grade Flavor Research: Metabolic and Enzymatic Studies in Fermented Products

Ethyl 2-hydroxy-2-methylbutanoate has been investigated as a potential marker of lactic acid bacteria esterase activity in wine and fermented food research [1]. Its occurrence in durian fruit volatiles and its identification as an odor-active compound (FD 8) link it to specific metabolic pathways involving branched-chain amino acid catabolism [2]. Researchers studying fermentation aroma biochemistry or microbial ester synthesis can use the compound as a substrate or analytical standard to probe esterase activity or to monitor production of branched hydroxy esters during fermentation. The compound's regulatory clearance under JECFA and FEMA also eliminates occupational safety concerns when used in food-grade pilot plant trials.

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